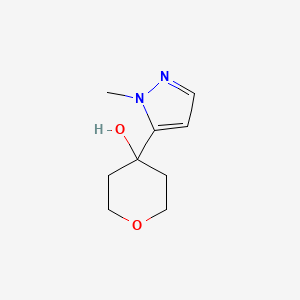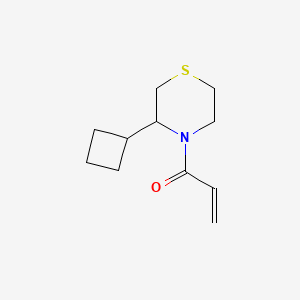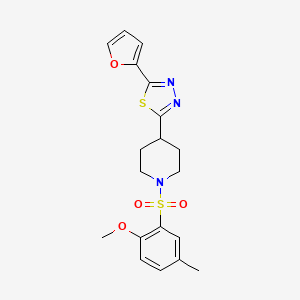
3-(2-propoxyquinolin-3-yl)prop-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid typically involves the reaction of 2-propoxyquinoline with an appropriate reagent to introduce the prop-2-enoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene . The reaction conditions often require a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反应分析
Types of Reactions
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction could produce 3-(2-propoxyquinolin-3-yl)propanoic acid.
科学研究应用
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its quinoline core.
作用机制
The mechanism of action of 3-(2-propoxyquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, affecting transcription and replication processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions with biological molecules .
相似化合物的比较
Similar Compounds
Uniqueness
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid is unique due to the presence of the propoxy group at the 2-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The propoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
568577-58-2 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
3-(2-propoxyquinolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H15NO3/c1-2-9-19-15-12(7-8-14(17)18)10-11-5-3-4-6-13(11)16-15/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI 键 |
XABXGCZYGRGUEQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
规范 SMILES |
CCCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B2652624.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)
![N-[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2652631.png)
![3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride](/img/structure/B2652632.png)

![(NE)-N-[(2-methyltriazol-4-yl)methylidene]hydroxylamine](/img/structure/B2652635.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2652636.png)




![2-(4-chlorophenoxy)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2652642.png)

![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
